Product packaging for Octane, 4-phenyl-(Cat. No.:CAS No. 18335-17-6)

Octane, 4-phenyl-

Cat. No.: B101466
CAS No.: 18335-17-6
M. Wt: 190.32 g/mol
InChI Key: GROXNIDXAIDTMP-UHFFFAOYSA-N
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Description

Octane, 4-phenyl- is an organic compound with the molecular formula C14H22 . It serves as a valuable intermediate and building block in sophisticated chemical synthesis and research applications. Recent investigations in medicinal chemistry have utilized complex molecular scaffolds containing the 4-phenyl-1H-1,2,3-triazol-1-yl group, highlighting the relevance of phenyl-substituted octane derivatives in the development of new pharmaceutical agents . Specifically, such structures are being explored in the synthesis of lipophilic platinum(II) complexes, which have demonstrated promising in vitro anticancer activity and a mechanism of action distinct from that of cisplatin . In the field of materials science and combustion research, aromatic compounds like toluene (a simpler phenyl-containing alkane) are studied as components in surrogate fuels to understand the formation of pollutants like polycyclic aromatic hydrocarbons (PAHs) . This underscores the broader research interest in the properties and reactions of alkylated aromatic hydrocarbons. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22 B101466 Octane, 4-phenyl- CAS No. 18335-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18335-17-6

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

octan-4-ylbenzene

InChI

InChI=1S/C14H22/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3

InChI Key

GROXNIDXAIDTMP-UHFFFAOYSA-N

SMILES

CCCCC(CCC)C1=CC=CC=C1

Canonical SMILES

CCCCC(CCC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl Octane and Its Structural Analogues

Direct Phenylation Approaches to Alkane Functionalization

Directly introducing a phenyl group onto an octane (B31449) backbone represents an atom-economical approach to 4-phenyloctane. This is primarily achieved through catalytic C-H activation and functionalization strategies.

Catalytic C-H Activation and Functionalization Strategies for Phenyl-Alkane Synthesis

The activation of traditionally inert C-H bonds in alkanes by transition metal catalysts offers a direct route to phenyl-alkanes. mt.comscripps.edu This method circumvents the need for pre-functionalized starting materials, enhancing synthetic efficiency. researchgate.net The process generally involves the cleavage of a C-H bond and the formation of a carbon-metal (C-M) bond, which can then be functionalized. scielo.br Transition metals such as rhodium, iridium, and palladium are commonly employed in these reactions. mt.com The choice of catalyst and ligands is crucial for controlling the reactivity and selectivity of the C-H activation process. scripps.edu For instance, high-valent metals like Pd(II) and Rh(III) tend to react via electrophilic pathways, while low-valent metals such as Rh(I) and Ir(I) often proceed through oxidative addition. mt.com

A significant challenge in the C-H functionalization of linear alkanes like octane is achieving regioselectivity. The various secondary C-H bonds in octane possess similar reactivity, making it difficult to selectively functionalize the C4 position to yield 4-phenyloctane. Research has focused on developing directing groups and sophisticated catalyst systems to control the site of functionalization. scripps.edu

Cross-Coupling Reactions for C-C Bond Formation in Phenyl-Octane Scaffolds

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be adapted for the synthesis of phenyl-octane scaffolds. sigmaaldrich.com These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal, most commonly palladium. sigmaaldrich.comresearchgate.net

For the synthesis of 4-phenyloctane, a plausible cross-coupling approach would involve the reaction of a phenyl-containing organometallic reagent (e.g., phenylmagnesium bromide or phenylboronic acid) with a 4-halooctane (e.g., 4-bromooctane). The Suzuki-Miyaura coupling, which utilizes an organoboron compound, is a widely used and versatile cross-coupling reaction. researchgate.netscielo.org.mx

Table 1: Common Cross-Coupling Reactions for C-C Bond Formation
Reaction NameOrganometallic ReagentOrganic Halide/ElectrophileTypical Catalyst
Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)2)R'-X (X = I, Br, Cl, OTf)Palladium(0) complexes
Heck CouplingAlkeneAr-X (X = I, Br, OTf)Palladium(0) complexes
Negishi CouplingOrganozinc (R-ZnX)R'-X (X = I, Br, Cl, OTf)Palladium(0) or Nickel complexes
Stille CouplingOrganotin (R-SnR'3)R'-X (X = I, Br, Cl, OTf)Palladium(0) complexes

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. While powerful, a key limitation for the direct synthesis of 4-phenyloctane via this method is the availability and stability of the requisite 4-halooctane precursor.

Multi-Step Synthesis Pathways for Constructing the 4-Phenyl-Octane Framework

Multi-step syntheses provide greater control over the final structure, allowing for the specific placement of the phenyl group at the 4-position of the octane chain.

Application of Organometallic Reagents (e.g., Grignard, Organolithium) in Alkane Chain Elongation

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are fundamental in organic synthesis for forming new carbon-carbon bonds and elongating alkane chains. youtube.comlibretexts.org These reagents act as potent nucleophiles and can react with various electrophiles. libretexts.org

A potential route to 4-phenyloctane could involve the reaction of a propylmagnesium halide with a 1-phenyl-1-pentanone. The initial product, a tertiary alcohol, would then require a deoxygenation step to yield the final alkane. A more direct approach involves the reaction of an organometallic reagent with an alkyl halide. For instance, propylmagnesium bromide could react with 1-bromo-1-phenylpentane. However, such SN2 reactions with secondary halides can be prone to elimination side reactions. A Gilman reagent (lithium diorganocopper, R2CuLi) could also be employed, as they are known to be effective in coupling with alkyl halides to form alkanes. openstax.org

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Alkylation) for Phenyl Group Introduction

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. mt.commt.com This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide or an alkene with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commt.com

To synthesize 4-phenyloctane via this method, one could envision the reaction of benzene (B151609) with either 4-chlorooctane (B1617971) or 1-octene (B94956). However, a significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements. libretexts.org When using 1-octene, the initially formed secondary carbocation at the C2 position is more stable than a primary carbocation, leading to the formation of 2-phenyloctane (B13413545) as the major product. mit.edutandfonline.com Similarly, starting with 4-chlorooctane would likely lead to hydride shifts, resulting in a mixture of phenyloctane isomers rather than the desired 4-phenyloctane. Furthermore, the alkylated product is often more reactive than the starting material, leading to polyalkylation. libretexts.org

Olefin Hydroarylation and Related Addition Reactions to Phenyl-Alkenes

Hydroarylation of olefins, the addition of an aromatic C-H bond across a C=C double bond, presents a more atom-economical alternative to traditional Friedel-Crafts alkylation. researchgate.netspringernature.com This reaction can be catalyzed by various transition metals, including ruthenium, rhodium, iridium, and platinum. osti.govmdpi.com These methods can offer better regioselectivity compared to classical acid-catalyzed processes. osti.gov

For the synthesis of 4-phenyloctane, the hydroarylation of an octene isomer with benzene could be a viable route. For example, the hydroarylation of 4-octene with benzene, if the addition occurs at the double bond, would directly yield 4-phenyloctane. The development of catalysts that can control the regioselectivity of the C-H activation and olefin insertion steps is an active area of research. osti.gov Transition metal-catalyzed hydroarylation can circumvent the formation of carbocationic intermediates, thus avoiding the rearrangement issues common in Friedel-Crafts reactions. osti.gov

Table 2: Comparison of Synthetic Methodologies for Phenyl-Alkanes
MethodologyAdvantagesDisadvantages
Catalytic C-H ActivationAtom economical, uses simple alkanes. mt.comresearchgate.netLow regioselectivity for linear alkanes, requires specialized catalysts.
Cross-Coupling ReactionsHigh yielding, good for specific isomer synthesis. sigmaaldrich.comRequires pre-functionalized starting materials (e.g., haloalkanes).
Organometallic ReagentsVersatile for C-C bond formation and chain elongation. youtube.comMulti-step process, potential for side reactions.
Friedel-Crafts AlkylationUses readily available starting materials (benzene, alkenes). mt.comCarbocation rearrangements, polyalkylation, harsh conditions. libretexts.org
Olefin HydroarylationAtom economical, avoids carbocation rearrangements. researchgate.netspringernature.comCatalyst development is ongoing, regioselectivity can be a challenge. osti.gov

Stereoselective and Regioselective Synthesis of 4-Phenyl-Octane Isomers

The synthesis of specific isomers of 4-phenyl-octane presents significant challenges in controlling both the position of the phenyl group on the octane chain (regioselectivity) and the three-dimensional arrangement of the atoms at the chiral center (stereoselectivity). Industrial synthesis methods typically yield a mixture of isomers, necessitating sophisticated strategies to isolate or selectively produce a single, desired compound.

The 4-phenyl-octane molecule possesses a stereocenter at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-phenyloctane and (S)-4-phenyloctane. The synthesis of a single enantiomer (enantioselective synthesis) is a key objective in modern organic chemistry, though specific methodologies targeting 4-phenyl-octane are not extensively documented. However, the principles of asymmetric catalysis, particularly in the context of Friedel-Crafts reactions, provide a clear framework for achieving such control.

The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds to an aromatic ring. buchler-gmbh.commt.com In its classic form, it is not stereoselective. However, the development of asymmetric Friedel-Crafts (AFC) reactions offers a powerful strategy to create chiral molecules with the phenyl group attached to a stereocenter. sioc-journal.cn This approach involves the use of a chiral catalyst that directs the reaction to favor the formation of one enantiomer over the other. buchler-gmbh.com

Potential enantioselective routes to 4-phenyl-octane could involve the reaction of benzene with an octene isomer (e.g., 3-octene or 4-octene) or a related electrophile in the presence of a chiral catalyst. The catalyst, often a chiral Lewis acid or a Brønsted acid, coordinates with the reactants to create a chiral environment, influencing the direction of the attack on the benzene ring and leading to an enantiomerically enriched product. buchler-gmbh.combeilstein-journals.org While this reaction can be applied to many systems, its success with simple, unactivated alkenes like octene can be challenging.

Key catalytic systems that have proven effective in various asymmetric Friedel-Crafts alkylations and could be adapted for phenyl-octane synthesis are summarized in the table below.

Catalyst TypeDescriptionPotential Application to 4-Phenyl-Octane Synthesis
Chiral Lewis Acids Metal centers (e.g., Cu(II), Zn(II), Sc(III)) complexed with chiral ligands. These activate the electrophile and create a chiral pocket to control the stereochemical outcome.Reaction of benzene with an activated octyl electrophile (e.g., an octyl halide or triflate) in the presence of a chiral Lewis acid catalyst.
Chiral Brønsted Acids Organocatalysts such as chiral phosphoric acids (CPAs). These catalysts can activate electrophiles through hydrogen bonding, inducing enantioselectivity. researchgate.netProtonation of an octene isomer by a chiral Brønsted acid to form a chiral ion pair, which then reacts with benzene.
Bifunctional Organocatalysts Catalysts containing both a Lewis basic site (e.g., an amine or thiourea) and a Brønsted acidic site. Cinchona alkaloids are a prominent example. buchler-gmbh.comSimultaneous activation of both the benzene nucleophile and the octene-derived electrophile to guide a stereoselective reaction. buchler-gmbh.com

Controlling the position of the phenyl group on the octane chain is a significant challenge in the synthesis of linear alkylbenzenes (LABs), including 4-phenyl-octane. The most common industrial synthesis, the Friedel-Crafts alkylation of benzene with a linear olefin (1-octene), typically results in a mixture of regioisomers. mdpi.comntnu.no

The reaction mechanism involves the isomerization of the olefin's double bond along the alkyl chain, which is catalyzed by the acidic sites of the catalyst (e.g., zeolites or other solid acids). mdpi.comntnu.no When starting with 1-octene, it can isomerize to 2-octene, 3-octene, and 4-octene. Subsequent alkylation of benzene with this mixture of octene isomers leads to the formation of 2-phenyl-octane, 3-phenyl-octane, and 4-phenyl-octane. mdpi.com Research indicates that 2-phenyloctane is typically the major product, with 3-phenyloctane as a secondary product and 4-phenyloctane as a tertiary product. mdpi.comntnu.no

CatalystReactantsKey Findings on Regioisomer Distribution
Y Zeolites Benzene + 1-OcteneProduces a mixture of 2-, 3-, and 4-phenyloctane. 2-phenyloctane is the primary product. Isomerization of 1-octene precedes alkylation. mdpi.comntnu.no
Zirconia-supported 12-Tungstophosphoric Acid Benzene + 1-OcteneHigh olefin conversion (>98%) with a selectivity for 2-phenyl octane of 53.5%. psu.edu
(tBuPCP)IrH₂ / Tungsten Complex n-Octane + EthylbenzeneA tandem catalysis approach (alkane metathesis) produces a broad distribution of n-alkylbenzenes, including 1-phenyloctane. mit.edu

Given that synthesis often yields a mixture, purification is critical for obtaining pure 4-phenyl-octane. The separation of these closely-related regioisomers is difficult due to their similar physical properties, such as boiling point and polarity. Standard distillation is often insufficient. Consequently, advanced analytical and preparative separation techniques are required. uvm.edu

High-performance liquid chromatography (HPLC) is a primary method for separating such isomers. tubitak.gov.tr For the analogous and industrially significant linear alkylbenzene sulfonates (LAS), several specific HPLC methods have been developed that can be applied to their non-sulfonated precursors.

Purification TechniquePrincipleApplicability to 4-Phenyl-Octane
Reversed-Phase HPLC (RP-HPLC) Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase (e.g., C8 or C18). Isomers are eluted with a polar mobile phase. tubitak.gov.trpuc-rio.brEffective for separating phenyl-octane isomers based on subtle differences in their interaction with the stationary phase. The position of the bulky phenyl group affects the molecule's overall shape and hydrophobicity.
Nonaqueous Capillary Zone Electrophoresis (NACE) Separation occurs in a non-aqueous electrolyte based on differences in electrophoretic mobility and interactions with buffer additives (ion association). puc-rio.brnih.govOffers high-resolution separation of closely related isomers and homologues, representing a powerful analytical tool for assessing the purity of 4-phenyl-octane.
Column Chromatography Separation on a solid stationary phase (e.g., silica (B1680970) gel) based on differential adsorption of components from the mobile phase.A standard laboratory technique, though it can be lengthy and may require careful optimization of the solvent system to achieve separation of very similar isomers. uvm.edu

Advanced Spectroscopic Characterization of 4 Phenyl Octane

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the atomic connectivity and environment within 4-phenyl-octane can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of 4-phenyl-octane is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The phenyl group protons typically appear as a complex multiplet in the downfield region, generally between δ 7.10 and 7.35 ppm. The integration of this signal corresponds to five protons.

The aliphatic portion of the molecule gives rise to a series of signals in the upfield region. The benzylic proton, attached to the carbon adjacent to the phenyl ring (C4), is expected to be a multiplet around δ 2.5-2.7 ppm due to coupling with the neighboring methylene (B1212753) protons. The terminal methyl groups of the butyl and propyl chains (at C1 and C8) would appear as triplets at approximately δ 0.8-0.9 ppm. The numerous methylene (CH₂) groups in the octane (B31449) chain will produce a complex series of overlapping multiplets in the region of δ 1.2-1.6 ppm.

A hypothetical ¹H NMR data table for 4-phenyl-octane is presented below, based on typical chemical shift values for similar structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (C₆H₅)7.10 - 7.35m-5H
Benzylic (C4-H)2.55m~7.51H
Aliphatic (CH₂)1.20 - 1.60m-12H
Terminal (C1-H₃, C8-H₃)0.85t~7.06H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Assignment

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of 4-phenyl-octane. Due to the molecule's asymmetry, each of the 14 carbon atoms is chemically non-equivalent and should, in principle, produce a unique signal. A ¹³C NMR spectrum for 4-phenyl-octane is available in public databases such as SpectraBase. nih.gov

The aromatic carbons will resonate in the downfield region (δ 125-150 ppm). The quaternary carbon of the phenyl group attached to the octane chain (ipso-carbon) is expected around δ 145-148 ppm. The other aromatic carbons will appear in the δ 125-129 ppm range.

The aliphatic carbons will be found in the upfield region. The benzylic carbon (C4) will be the most downfield of the aliphatic signals, typically around δ 40-45 ppm. The other methylene and methyl carbons of the octane chain will resonate between δ 14 and 40 ppm.

A predicted ¹³C NMR data table is provided below, with assignments based on established chemical shift correlations.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-ipso)146.5
Aromatic (CH)128.3
Aromatic (CH)127.8
Aromatic (CH)125.6
Benzylic (C4)42.5
Aliphatic (CH₂)36.8
Aliphatic (CH₂)31.9
Aliphatic (CH₂)29.5
Aliphatic (CH₂)22.8
Aliphatic (CH₃)14.1

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For 4-phenyl-octane, cross-peaks would be observed between the benzylic proton and the protons on the adjacent methylene groups of the octane chain. Similarly, correlations would be seen between the protons of the contiguous methylene groups and between the terminal methyl protons and their adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the signal for the benzylic proton would show a cross-peak with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For example, the benzylic proton would show correlations to the ipso-, ortho-, and meta-carbons of the phenyl ring, as well as to the carbons of the adjacent methylene groups in the octane chain. This would confirm the attachment of the phenyl group to the C4 position of the octane chain.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragmentation Pattern Analysis

In a GC-MS analysis, 4-phenyl-octane is first separated from other components in a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The electron ionization (EI) mass spectrum of 4-phenyl-octane would show a molecular ion peak [M]⁺ at m/z 190, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations. The most prominent fragmentation pathway for alkylbenzenes is benzylic cleavage, where the bond between the benzylic carbon and the adjacent carbon in the alkyl chain is broken.

For 4-phenyl-octane, this would lead to the formation of a highly stable tropylium (B1234903) ion or a related benzylic cation at m/z 91 , which is often the base peak in the spectrum. nih.gov Other significant fragments would arise from the loss of alkyl radicals from the molecular ion. The loss of a propyl radical (C₃H₇•) would result in a fragment at m/z 147 , and the loss of a butyl radical (C₄H₉•) would produce a fragment at m/z 133 . nih.gov

The major observed fragments in the mass spectrum of 4-phenyl-octane are summarized in the table below.

m/zProposed Fragment IonFragmentation Pathway
190[C₁₄H₂₂]⁺Molecular Ion
147[C₁₁H₁₅]⁺Loss of C₃H₇•
133[C₁₀H₁₃]⁺Loss of C₄H₉•
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For 4-phenyl-octane, with a molecular formula of C₁₄H₂₂, the theoretical exact mass of the molecular ion is 190.1722 u. An HRMS measurement would be able to confirm this precise mass, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. This level of accuracy is invaluable for confirming the identity of a compound and for the analysis of complex mixtures.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where absorption bands correspond to specific vibrational transitions. Experimental vapor-phase IR spectra for 4-phenyl-octane are available in databases such as SpectraBase. nih.gov The analysis of the IR spectrum of 4-phenyl-octane allows for the identification of its key functional groups: the monosubstituted benzene (B151609) ring and the saturated alkyl chain.

The primary vibrational modes observed in the IR spectrum of 4-phenyl-octane can be categorized as follows:

C-H Stretching Vibrations:

Aromatic C-H Stretches: The C-H bonds on the phenyl ring give rise to stretching vibrations that typically appear at wavenumbers just above 3000 cm⁻¹. For a monosubstituted benzene ring, these bands are expected in the 3100-3000 cm⁻¹ region. pressbooks.pubdocbrown.info

Aliphatic C-H Stretches: The C-H bonds of the octane chain exhibit strong absorptions in the 3000-2850 cm⁻¹ range. pressbooks.pubdocbrown.info These are further subdivided into asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

C-C Stretching Vibrations:

Aromatic C-C Stretches: The in-ring C-C stretching vibrations of the phenyl group produce a series of characteristic bands in the 1600-1450 cm⁻¹ region. pressbooks.pubdocbrown.info These bands are often sensitive to the substitution pattern on the ring.

Alkyl C-C Stretches: The stretching vibrations of the C-C bonds within the octane chain are generally weak and appear in the fingerprint region of the spectrum.

Bending Vibrations (Deformations):

Aliphatic C-H Bends: The bending vibrations of the methyl and methylene groups occur at lower wavenumbers. The characteristic scissoring vibrations of CH₂ groups are found around 1470-1450 cm⁻¹, while the symmetric bending of CH₃ groups appears near 1375 cm⁻¹. pressbooks.pubdocbrown.info

Aromatic C-H Out-of-Plane Bends: The out-of-plane (OOP) bending vibrations of the C-H bonds on the phenyl ring are particularly diagnostic of the substitution pattern. For a monosubstituted benzene, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. pressbooks.pub

The following table summarizes the expected characteristic infrared absorption bands for 4-phenyl-octane based on the analysis of its functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromaticMedium to Weak
3000-2850C-H StretchAlkyl (CH₃, CH₂)Strong
1600-1585C-C Stretch (in-ring)AromaticMedium
1500-1400C-C Stretch (in-ring)AromaticMedium
1470-1450C-H Bend (scissoring)Alkyl (CH₂)Medium
1370-1350C-H Bend (rocking)Alkyl (CH₃)Medium
900-675C-H "oop" BendAromaticStrong

Raman Spectroscopic Studies for Molecular Vibrations

Key Raman-active modes for 4-phenyl-octane would include:

Ring Breathing Mode: The symmetric stretching of the C-C bonds in the benzene ring gives rise to a strong, sharp band, which is highly characteristic of aromatic compounds. For monosubstituted benzenes, this typically appears around 1000 cm⁻¹.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations are also observable in the Raman spectrum, typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching and Bending: The C-H vibrations of the octane chain will produce signals in the 3000-2850 cm⁻¹ (stretching) and 1500-1300 cm⁻¹ (bending) regions.

Skeletal Vibrations: The C-C skeletal vibrations of the alkyl chain can give rise to a series of bands in the fingerprint region, which can be sensitive to the conformation of the chain.

The following table outlines the expected prominent Raman shifts for 4-phenyl-octane.

Raman Shift Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100-3000C-H StretchAromaticMedium
3000-2850C-H StretchAlkyl (CH₃, CH₂)Strong
~1600C-C Stretch (in-ring)AromaticStrong
~1000Ring Breathing ModeAromaticVery Strong
1470-1450C-H BendAlkyl (CH₂)Medium
800-1200C-C StretchAlkylMedium to Weak

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration and Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. This technique is indispensable for elucidating the absolute configuration of chiral molecules and for a detailed analysis of their solid-state structure, including conformation, bond lengths, bond angles, and intermolecular interactions.

Since 4-phenyl-octane is a chiral molecule (due to the stereocenter at the fourth carbon of the octane chain), determining its absolute configuration (R or S) is crucial. However, 4-phenyl-octane is a liquid at room temperature, which precludes direct single-crystal X-ray diffraction analysis. To overcome this, a suitable crystalline derivative must be synthesized. This could be achieved by introducing a functional group that facilitates crystallization, for example, through a reaction at the phenyl ring or by forming a co-crystal with another molecule.

Once a suitable single crystal of a 4-phenyl-octane derivative is obtained, it can be analyzed by single-crystal X-ray diffraction. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the precise positions of all atoms can be determined.

For the determination of the absolute configuration of a chiral molecule, the phenomenon of anomalous dispersion is utilized. When the crystal contains an atom that exhibits significant anomalous scattering (typically a heavy atom not C, H, O, or N), the diffraction intensities of Friedel pairs (reflections hkl and -h-k-l) will not be equal. By carefully measuring these intensity differences, the absolute configuration of the molecule can be unambiguously assigned.

A successful X-ray diffraction analysis of a crystalline derivative of 4-phenyl-octane would provide:

Unambiguous determination of the absolute configuration at the chiral center.

Precise bond lengths and bond angles for all atoms in the molecule.

The molecular conformation in the solid state, detailing the torsional angles of the alkyl chain and the orientation of the phenyl group.

Information on the crystal packing, including intermolecular interactions such as van der Waals forces and any potential C-H···π interactions involving the phenyl ring.

While no published crystal structures of 4-phenyl-octane derivatives are currently available, the methodology described provides a clear pathway for the definitive stereochemical and structural elucidation of this compound.

Computational Chemistry and Theoretical Investigations of 4 Phenyl Octane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule in the absence of environmental effects (i.e., in the gas phase). These methods solve approximations to the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.orgimperial.ac.uk It is exceptionally well-suited for the geometry optimization and conformational analysis of organic molecules.

Geometry Optimization: For 4-phenyl-octane, DFT would be used to find the lowest energy three-dimensional arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a stable structure, or energy minimum, on the potential energy surface is located. The flexible nature of the octane (B31449) chain and the rotation of the phenyl group mean that 4-phenyl-octane can exist in numerous conformations.

Conformational Analysis: A thorough conformational analysis is crucial for flexible molecules. nih.govwgtn.ac.nzijpsr.com For 4-phenyl-octane, this involves systematically exploring the rotational possibilities around the single bonds in the octane chain and the bond connecting it to the phenyl ring. Methods like relaxed potential energy surface scans or more sophisticated algorithms can identify various local energy minima (stable conformers). wgtn.ac.nz The relative energies of these conformers determine their population at a given temperature. For instance, different staggered conformations (anti vs. gauche) along the octane backbone would be characterized.

Below is an illustrative table showing what a DFT conformational analysis might reveal for 4-phenyl-octane. The energies are hypothetical but represent the typical small differences found between such conformers.

Table 1: Illustrative DFT-Calculated Relative Energies for 4-Phenyl-Octane Conformers This table contains hypothetical data for illustrative purposes.

Conformer ID Description of Octane Chain Conformation Relative Energy (kcal/mol)
Conf-1 All-trans (anti) alkyl chain 0.00
Conf-2 Gauche at C4-C5 bond +0.65
Conf-3 Gauche at C3-C4 bond +0.72
Conf-4 Gauche at C5-C6 bond +0.68

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. cern.chuc.edu While DFT is itself an ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

These methods, particularly high-level ones like CCSD(T), can provide "gold standard" accuracy for molecular energies and properties, though at a much greater computational expense than DFT. researchgate.net For 4-phenyl-octane, a common strategy is to first perform a broad conformational search using a cost-effective method like DFT. Then, the most stable conformers are subjected to single-point energy calculations with a high-level ab initio method to obtain more accurate relative energies. This approach provides a more reliable picture of the conformational preferences. nih.gov

Table 2: Illustrative Comparison of DFT and Ab Initio Relative Energies for 4-Phenyl-Octane This table contains hypothetical data for illustrative purposes.

Conformer ID Relative Energy (DFT B3LYP/6-31G*) Relative Energy (CCSD(T)/cc-pVTZ)
Conf-1 0.00 kcal/mol 0.00 kcal/mol
Conf-2 +0.65 kcal/mol +0.85 kcal/mol
Conf-3 +0.72 kcal/mol +0.91 kcal/mol

Theoretical Studies on Inductive and Steric Effects of the Phenyl Substituent

The phenyl group influences the octane chain through both electronic and steric effects.

Inductive Effect: The sp² hybridized carbons of the phenyl ring are more electronegative than the sp³ carbons of the octane chain. This results in an electron-withdrawing inductive effect (-I effect), which polarizes the C-C and C-H bonds nearest to the ring. libretexts.orgechemi.com Theoretical studies can quantify this by analyzing the calculated atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) along the alkyl chain. skemman.is

Steric Effect: The phenyl group is sterically bulky. This bulkiness restricts the rotation around the C4-phenyl bond and influences the preferred conformations of the adjacent parts of the octane chain to minimize steric hindrance. acs.org Computational models can quantify this steric strain by comparing the energy of the fully optimized structure with that of hypothetical, sterically unhindered reference structures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the static properties of molecules, molecular dynamics (MD) simulations are used to study their motion over time. galaxyproject.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve.

Conformational Dynamics and Energy Landscape Exploration

An MD simulation of 4-phenyl-octane would show the molecule dynamically transitioning between the various stable conformations identified by quantum chemical calculations. ijpsr.com By running the simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to map out the conformational energy landscape. This landscape reveals not only the stable conformer states but also the energy barriers between them. Analysis of the simulation trajectory allows for the determination of the population of each conformational state and the rates of interconversion, providing a complete picture of the molecule's flexibility.

Solvation Effects and Intermolecular Interactions

The behavior of 4-phenyl-octane in a liquid or solution is governed by its interactions with surrounding molecules (solvent or other 4-phenyl-octane molecules). MD simulations are the primary tool for investigating these effects. nih.govpeerj.com

A simulation would typically place a 4-phenyl-octane molecule in a box filled with solvent molecules (e.g., water, or an organic solvent like hexane). github.io The simulation would then track the interactions and resulting structural and dynamic changes. For example, in water, the hydrophobic octane tail and phenyl ring would influence the local water structure, while in a nonpolar solvent, van der Waals interactions would dominate. Studies have been performed where 1-phenyloctane itself is used as a solvent to study the self-assembly of other molecules at interfaces. rsc.orgccspublishing.org.cn

Key properties that can be calculated from such simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from different parts of the 4-phenyl-octane molecule (e.g., around the phenyl ring vs. the alkyl tail).

Solvation Free Energy: This is the energy change associated with transferring the molecule from a vacuum into the solvent, which is a key determinant of its solubility. Thermodynamic integration or free energy perturbation methods are often used for this purpose. peerj.com

Intermolecular Interaction Energies: In a simulation of pure liquid 4-phenyl-octane, the forces between molecules, such as π-π stacking of phenyl rings and dispersion forces between the alkyl chains, can be analyzed.

Through these computational techniques, a comprehensive, atom-level understanding of the structure, properties, and dynamic behavior of 4-phenyl-octane can be achieved.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for dissecting the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. numberanalytics.com For the synthesis of 4-phenyloctane and its isomers, computational methods, including Density Functional Theory (DFT), are employed to model reaction pathways, optimize the geometries of reactants and intermediates, and calculate their relative energies. numberanalytics.commdpi.com These theoretical frameworks are crucial for understanding the step-by-step molecular transformations involved in processes like the Friedel-Crafts alkylation of benzene (B151609) with octene isomers. nih.govresearchgate.net

The formation of 4-phenyloctane is typically achieved through the acid-catalyzed alkylation of benzene with an octene isomer. mdpi.com Computational and experimental studies have elucidated a complex reaction network for this process, particularly when using zeolite catalysts. mdpi.comannualreviews.org The reaction does not proceed directly to 4-phenyloctane but follows a sequential pathway.

The mechanism begins with the isomerization of the initial reactant, often 1-octene (B94956), on the acid catalyst surface. doi.org This isomerization proceeds through a series of protonation-deprotonation steps involving intermediate octyl carbenium ions (2-octyl, 3-octyl, and 4-octyl), leading to the formation of various octene isomers (2-octene, 3-octene, and 4-octene). annualreviews.orgdoi.org These carbenium ions are key intermediates that subsequently react with benzene to form the corresponding phenyloctane isomers. doi.org

Reaction pathway analysis, using techniques such as the "delplot" method, has revealed a clear hierarchy of product formation. mdpi.comannualreviews.org When starting with 1-octene and benzene, the findings indicate that:

2-Octene and 2-phenyloctane (B13413545) are the primary products. mdpi.comannualreviews.org

3-Octene and 3-phenyloctane are secondary products, formed from the initial products. mdpi.comannualreviews.orgdoi.org

4-Octene and 4-phenyloctane are tertiary products, meaning they are formed from the secondary products. mdpi.comannualreviews.orgdoi.org

Computational transition state analysis supports this pathway. It has been shown that the stability of the transition state for the alkylation step is influenced by the properties of the catalyst. doi.org For instance, an increased acid strength in a zeolite catalyst leads to a greater stabilization of both the carbenium ion intermediates and the corresponding transition state for the alkylation reaction. doi.org Kinetic models developed using transition state theory help to formalize these elementary steps, considering the change in symmetry and atomic positions as reactants convert to activated complexes and then to products. researchgate.nettaylorandfrancis.comresearchgate.nettandfonline.com

Table 1: Reaction Pathway for Phenyloctane Formation

Reaction OrderOctene IsomerPhenyl-Octane IsomerFormation Pathway
Primary 2-Octene2-PhenyloctaneFormed directly from 1-octene and benzene. mdpi.comannualreviews.org
Secondary 3-Octene3-PhenyloctaneFormed from the transformation of 2-octene. annualreviews.orgdoi.org
Tertiary 4-Octene4-PhenyloctaneFormed from the transformation of 3-octene. annualreviews.orgdoi.org

Computational chemistry provides essential data on the kinetics and thermodynamics that govern reaction pathways. By applying transition state theory and statistical thermodynamics, rate expressions for the elementary steps in phenyloctane synthesis can be derived. researchgate.netresearchgate.nettandfonline.com

A primary focus of these studies is the estimation of activation energies (Ea), which represent the energy barrier for a reaction to occur. taylorandfrancis.com For the synthesis of phenyloctane isomers, computational models combined with experimental data are used to determine these crucial kinetic parameters. researchgate.net Advanced regression methodologies, such as a hybrid approach using particle swarm optimization (PSO) followed by the Levenberg-Marquardt algorithm, have been successfully employed to estimate the activation energies for the protonation and alkylation steps. researchgate.netresearchgate.net

Thermodynamic parameters are equally important for understanding the reaction. Computational studies have calculated the protonation enthalpy of 1-octene, providing insight into the stability of the carbenium ion intermediates. researchgate.net It has been demonstrated that catalyst properties, such as acid strength, have a pronounced effect on the stability of these surface intermediates. doi.org Furthermore, the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of molecular interactions in systems involving phenyloctane isomers have been determined through computational modeling, highlighting the driving forces behind phenomena like self-assembly at interfaces. rsc.org

Table 2: Computationally Derived Parameters in Phenyloctane Synthesis

ParameterSignificanceComputational Method/Theory
Activation Energy (Ea) Determines the rate of elementary reaction steps. taylorandfrancis.comEstimated using regression methods (e.g., hybrid PSO) combined with experimental data. researchgate.netresearchgate.net
Protonation Enthalpy (ΔHpr) Measures the stability of intermediate carbenium ions on the catalyst surface. doi.orgCalculated via microkinetic models and correlated with catalyst acidity descriptors. researchgate.net
Gibbs Free Energy (ΔG) Indicates the spontaneity of a process.Calculated for related systems to understand thermodynamic driving forces. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Octane Isomers

Quantitative Structure-Property Relationship (QSPR) is a computational method used to predict the properties of molecules based on their chemical structure. nthu.edu.twfrontiersin.org In chemical graph theory, which underpins QSPR, molecules are represented as graphs where atoms are vertices and bonds are edges. aip.org From these graphs, numerical values known as topological indices are calculated to describe features like size, shape, and branching. frontiersin.org

Octane isomers (C8H18) are frequently used as a model set to develop and test QSPR models because their structural variations lead to significant differences in their physicochemical properties. nthu.edu.twsamipubco.com These studies aim to create a mathematical correlation between calculated topological indices and experimentally measured properties. nthu.edu.tw

Researchers have successfully used various degree-based and other topological indices to predict several key properties of octane isomers. nthu.edu.twaip.org The properties investigated in these QSPR studies include:

Entropy (S) aip.orgaip.org

Enthalpy of Vaporization (HVAP) aip.orgaip.org

Standard Enthalpy of Vaporization (DHVAP) aip.orgaip.org

Acentric Factor (Acen Fac) nthu.edu.twaip.orgaip.org

Complexity nthu.edu.tw

The QSPR models are typically developed using linear, quadratic, or multiple linear regression techniques. frontiersin.orgaip.org These models demonstrate that specific topological indices, or combinations thereof, can serve as good predictors for the physicochemical properties of octane isomers, facilitating efficient computational modeling and accelerating scientific research. nthu.edu.twaip.org

Table 3: Examples of QSPR Studies on Octane Isomers

Predicted PropertyType of Index/Descriptor UsedRegression ModelReference
Entropy (S), Enthalpy of Vaporization (HVAP)VL index, Zagreb indicesSimple and Multiple Linear Regression aip.org
Acentric Factor, Standard Enthalpy of VaporizationDegree-based topological indicesNot specified nthu.edu.tw
Complexity, EntropyDegree-based topological indicesNot specified nthu.edu.tw
Various physicochemical propertiesNeighborhood product degree-based indicesLinear and Quadratic Regression frontiersin.org

Reactivity and Reaction Mechanisms of 4 Phenyl Octane

Oxidation Reactions of Phenyl-Substituted Octanes

The presence of the phenyl group in phenyl-substituted octanes influences the reactivity of the alkane chain, particularly at the benzylic position (the carbon atom attached to the phenyl ring). This position is activated towards oxidation due to the ability of the phenyl ring to stabilize radical intermediates. libretexts.org

The catalytic oxidation of alkanes, including phenyl-substituted octanes, is a significant area of research for converting hydrocarbons into more valuable oxygenated products. technion.ac.il Various metal-based catalysts have been explored to control the regioselectivity and product distribution of these oxidation reactions.

The use of ruthenium(II) pyridine-based complexes has been shown to be effective in the partial oxidation of n-octane, yielding a mixture of alcohols and ketones. sci-hub.se While specific studies on 4-phenyl-octane are limited, the principles of catalytic oxidation of similar molecules like n-octane provide valuable insights. For instance, the choice of oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or hydrogen peroxide (H2O2), can significantly influence the product yields. sci-hub.se In the oxidation of n-octane, H2O2 generally leads to higher yields of oxygenated products compared to t-BuOOH when using certain ruthenium complexes. sci-hub.se

Selectivity in these reactions is a key challenge. In the absence of a catalyst, the oxidation of n-octane shows a preference for the formation of 2-octanone. researchgate.net With metal catalysts, the product distribution can be altered. For example, some copper catalysts favor the formation of C2-C4 octanones, while others show high selectivity towards 1-octanol. researchgate.net The steric and electronic properties of the catalyst and the substrate play a crucial role in determining the site of oxidation. nih.gov For phenyl-substituted alkanes, the benzylic position is often the most susceptible to oxidation. libretexts.org

The development of catalysts that can selectively functionalize specific C-H bonds is a major goal in synthetic chemistry. technion.ac.ilresearchgate.net Pincer ligands, for instance, are known for their high thermal stability and have been used in various catalytic transformations, including oxidation reactions. osti.gov The ability to control the catalyst's isomeric form can influence the reaction's outcome. osti.gov

Table 1: Catalytic Oxidation of n-Octane with Different Systems

Catalyst SystemOxidantTotal Conversion (%)Major ProductsReference
Ru(II) pyridine (B92270) complexest-BuOOH12Alcohols and Ketones sci-hub.se
Ru(II) pyridine complexesH2O223-32Alcohols and Ketones sci-hub.se
Nickel triazolylidene complexesH2O215Octanones researchgate.net
Cobalt aminodiphosphine complexesTBHP23Ketones researchgate.net
No Catalyst (Blank)TBHP22-Octanone researchgate.net

The oxidation of phenyl-alkanes often proceeds through a free radical chain mechanism. libretexts.orgsavemyexams.com This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of free radicals, which can be generated thermally, photochemically, or through the action of a radical initiator. rutgers.edu In the context of alkane oxidation, this often involves the homolytic cleavage of a weak bond in an initiator molecule. rutgers.edusavemyexams.com

Propagation: A highly reactive radical abstracts a hydrogen atom from the phenyl-alkane, preferentially from the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgrutgers.edu This benzylic radical then reacts with an oxidizing agent (e.g., O2) to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another phenyl-alkane molecule, propagating the chain reaction and forming a hydroperoxide.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. libretexts.orgsavemyexams.com

The stability of the radical intermediates plays a crucial role in the selectivity of the reaction. Benzylic radicals are more stable than primary, secondary, or tertiary alkyl radicals due to the delocalization of the unpaired electron into the aromatic ring. libretexts.org This enhanced stability makes the benzylic C-H bonds the most susceptible to abstraction.

Radical inhibitors can be used to control or stop radical reactions. numberanalytics.com These molecules can act as radical scavengers, participate in chain transfer reactions, or trap radical species. numberanalytics.com Phenolic compounds, like butylated hydroxytoluene (BHT), are common radical scavengers. numberanalytics.com

The oxidation of phenolic metabolites of benzene (B151609) can lead to the formation of phenoxyl radicals. nih.gov These radicals can participate in redox cycling, generating reactive oxygen species that can cause oxidative damage to biomolecules. nih.gov

Functionalization and Derivatization Strategies for 4-Phenyl-Octane

Functionalization and derivatization are key strategies to modify the properties of 4-phenyl-octane, either for the synthesis of new compounds or to facilitate its analysis.

The selective functionalization of the alkane chain of 4-phenyl-octane presents a significant challenge due to the presence of multiple, chemically similar C-H bonds. technion.ac.il However, the benzylic position offers a site of increased reactivity that can be exploited for selective reactions.

One approach to achieve site-selective functionalization is through catalytic C-H activation. researchgate.net While specific examples for 4-phenyl-octane are scarce, research on related systems demonstrates the potential of this strategy. For instance, rhodium catalysts have been shown to effectively functionalize n-pentane with high site selectivity. researchgate.net

Another strategy involves directing groups that can position a reactive center in proximity to a specific C-H bond. While not directly applied to 4-phenyl-octane in the available literature, this approach has proven successful in the functionalization of other complex molecules.

The phenyl group of 4-phenyl-octane can undergo functionalization through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The alkyl group is an activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will primarily occur at the ortho and para positions of the phenyl ring. Gold catalysts have been shown to mediate the direct alkylation of aromatic rings with straight-chain triflates without rearrangement. organic-chemistry.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally more challenging on electron-rich aromatic rings like the one in 4-phenyl-octane. nih.gov However, under certain conditions, such as the presence of a strong electron-withdrawing group or through photoredox catalysis, SNAr can be achieved. nih.gov For instance, cation radical-accelerated nucleophilic aromatic substitution has been demonstrated for methoxy- and benzyloxy-substituted arenes. nih.gov

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analytical separation and detection. researchgate.netresearchgate.net This is particularly useful for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. researchgate.netyoutube.com Common derivatization methods include silylation, acylation, and alkylation. researchgate.net Silylation, which involves replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a widely used technique to derivatize compounds with hydroxyl or amine groups. sigmaaldrich.comphenomenex.com While 4-phenyl-octane itself is sufficiently volatile for GC analysis, its functionalized derivatives, such as alcohols or amines, would likely require derivatization.

For HPLC analysis, derivatization is used to introduce chromophores or fluorophores into the analyte molecule to enhance its UV-Vis or fluorescence detection. researchgate.netlibretexts.orgwelch-us.com This is especially important for compounds that lack strong UV-absorbing or fluorescent properties. libretexts.org Reagents like 4-nitrobenzoyl chloride can be used to derivatize phenols for improved HPLC-UV detection. scirp.org Dansyl chloride is another common reagent used for the derivatization of phenolic and alcoholic hydroxyl groups to create fluorescent derivatives. nih.gov

Derivatization can also be used to improve the separation of enantiomers on chiral stationary phases in HPLC. scirp.org Achiral derivatization of chiral alcohols with aromatic acid chlorides can lead to diastereomeric esters that are well-separated on a dinitrobenzoylphenylglycine stationary phase. scirp.org

Table 2: Common Derivatization Reagents and Their Applications

Derivatization ReagentTarget Functional GroupAnalytical TechniquePurposeReference
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, Phenols, Carboxylic Acids, AminesGCIncrease volatility and thermal stability youtube.comsigmaaldrich.com
4-Nitrobenzoyl chloridePhenols, AlcoholsHPLC-UVIntroduce a chromophore for UV detection scirp.org
Dansyl chloridePhenols, Alcohols, AminesHPLC-FluorescenceIntroduce a fluorophore for fluorescence detection nih.gov
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideAminesGC-MSChiral derivatization for enantiomer separation nih.gov

Advanced Analytical Techniques in 4 Phenyl Octane Research

Hyphenated Chromatographic-Spectrometric Systems

The coupling of high-resolution chromatographic separation with powerful spectrometric detection offers a synergistic approach to unraveling the complexities of samples containing 4-phenyl-octane.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) stands as a superior technique for the analysis of intricate organic mixtures, such as those found in petroleum products. concawe.eu This method provides exceptional separation of constituents, including those from C8 to C35. concawe.eu In a typical GC×GC setup, a nonpolar first-dimension column separates analytes based on volatility, while a semipolar second-dimension column provides separation based on polarity. concawe.eu This orthogonality allows for the resolution of compounds that would otherwise co-elute in a single-dimension GC analysis. copernicus.org

The enhanced resolving power of GC×GC is critical for distinguishing 4-phenyl-octane from a multitude of other hydrocarbons present in complex matrices. researchgate.net The resulting two-dimensional chromatogram can be divided into "hydrocarbon blocks," which group closely related hydrocarbons, facilitating the quantification of specific compound classes. concawe.eu When coupled with a flame ionization detector (FID), the hydrocarbon block method can approximate the mass concentration of each chemical class. concawe.eu For even greater specificity, coupling GC×GC with a time-of-flight mass spectrometer (TOF-MS) adds a third dimension of data, allowing for the extraction of contour plots for individual mass-to-charge ratios (m/z), which aids in the identification of specific analytes and their isomers within a complex matrix. copernicus.org

Table 1: Typical GC×GC Instrumental Parameters
ParameterSettingPurpose
First Dimension Column Nonpolar (e.g., 100% PDMS or 95% methyl, 5% phenyl)Separation by boiling point/volatility
Second Dimension Column SemipolarSeparation by polarity
Detector FID or TOF-MSQuantification and/or identification
Modulation Period Example: 12.5 s concawe.euControls the frequency of transfer from the first to the second dimension
Detector Acquisition Rate Example: 200 Hz (for FID) concawe.euEnsures sufficient data points across each peak

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution LC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution LC-MS (LC-HRMS) are powerful tools for the targeted and non-targeted analysis of 4-phenyl-octane and related compounds, particularly in complex biological or environmental samples. mdpi.comresearchgate.net LC-MS/MS offers high selectivity and sensitivity through techniques like selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. kau.edu.sa This is especially useful for quantifying trace levels of known analytes.

High-resolution mass spectrometry provides highly accurate mass measurements, which can help in determining the elemental composition of unknown compounds. uni-saarland.de This capability is invaluable in toxicometabolomics studies, for instance, where the goal is to identify novel metabolites of a parent compound like 4-phenyl-octane. researchgate.net The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial and depends on the polarity of the analyte. kau.edu.sa For moderately polar compounds, APCI may be more suitable. kau.edu.sa

Table 2: LC-MS/MS and LC-HRMS in Compound Analysis
TechniqueApplicationKey AdvantageIonization Mode Example
LC-MS/MS Quantitative analysis of known compoundsHigh sensitivity and selectivity (SRM)ESI or APCI
LC-HRMS Identification of unknown metabolites and impuritiesAccurate mass measurement for formula determinationESI or APCI

Advanced Nuclear Magnetic Resonance (NMR) Spectrometry for Mixture Composition and Purity

Nuclear Magnetic Resonance (NMR) spectrometry is an indispensable tool for the structural elucidation and purity assessment of 4-phenyl-octane. High-resolution multipulse NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can determine the number of primary, secondary, and tertiary carbon atoms in the molecule. google.com This information is vital for confirming the specific isomeric structure of 4-phenyl-octane.

In the analysis of enantiomeric purity, chiral solvating agents can be employed in NMR studies. researchgate.net These agents interact with the enantiomers of a chiral compound like 4-phenyl-octane to form diastereomeric solvates, which can exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. researchgate.net For instance, the use of lanthanide shift reagents can induce significant separation of signals for different stereoisomers. nih.gov The purity of a sample can be further verified by elemental analysis, which provides the percentage composition of elements like carbon and hydrogen. rsc.org

Chromatographic Separation Techniques for Isomer Analysis

The separation of the various isomers of phenyl-octane is a significant analytical challenge. Capillary gas chromatography is a highly effective method for separating positional and stereoisomers. vurup.sk The choice of the stationary phase is critical; liquid crystalline stationary phases have demonstrated high selectivity for separating cis-trans and positional isomers of hydrocarbons. vurup.sk

For non-chiral isomeric separations, such as distinguishing between 2-phenyl-octane, 3-phenyl-octane, and 4-phenyl-octane, a nonpolar stationary phase like 5% phenyl methyl silicone in a gas chromatography system can be effective. oup.com In liquid chromatography, positional isomers (e.g., ortho, meta, para on an aromatic ring) can often be resolved using a phenyl hydride column. mtc-usa.com The separation of geometric (cis/trans) isomers can be achieved using liquid chromatography with a C18 stationary phase, sometimes with the addition of alkanes or alkenes to the mobile phase to enhance separation. google.com

Sample Preparation and Enrichment Strategies for Trace Analysis

The determination of 4-phenyl-octane at trace levels in complex matrices often requires a preliminary sample preparation step to remove interferences and concentrate the analyte. analchemres.org Solid-phase extraction (SPE) is a widely used technique for this purpose. dphen1.commdpi.com For extracting nonpolar to moderately polar compounds from aqueous samples, sorbents like hydrophilic-lipophilic balance (HLB) cartridges are effective. dphen1.com

For highly complex samples, such as those containing large amounts of lipids, an enrichment step like saponification followed by partitioning into a nonpolar solvent like hexane (B92381) can be employed to remove the bulk of the interfering matrix. chromatographyonline.com Alternatively, offline SPE with activated silica (B1680970) can retain fats while allowing hydrocarbons to pass through. chromatographyonline.com Microextraction techniques, such as solid-phase microextraction (SPME) and hollow fiber-protected liquid-phase microextraction (HF-LPME), offer the advantages of reduced solvent consumption and high enrichment factors. analchemres.orgmdpi.com In HF-LPME, a small volume of an organic solvent, such as toluene, is held within the pores of a hollow fiber to extract analytes from an aqueous sample. analchemres.org

Applications of 4 Phenyl Octane and Its Chemical Motifs in Advanced Materials and Catalysis

Role in Polymer Chemistry and Advanced Material Synthesis

The incorporation of specific chemical groups into polymer structures is a fundamental strategy for tailoring material properties. The 4-phenyloctane moiety, combining aromatic and aliphatic features, can be integrated into polymeric scaffolds to control characteristics such as thermal stability, solubility, and optoelectronic behavior.

The integration of 4-phenyloctane-like structures into polymer backbones or as side chains can be achieved through various synthetic methodologies. A common approach involves the polymerization of a monomer containing the desired moiety. For instance, a vinyl group could be introduced onto the phenyl ring of 4-phenyloctane, creating a styrenic monomer. This monomer could then undergo polymerization or copolymerization with other monomers, such as ethylene (B1197577) or acrylates, to yield polymers with pendant 4-phenyloctyl groups.

Late transition metal catalysts, particularly palladium complexes with diimine ligands, are effective in promoting the polymerization of such functionalized monomers. researchgate.net These catalytic systems can control the polymer's stereochemistry, leading to materials with well-regulated structures, such as isotactic polymers that may exhibit unique properties like liquid crystallinity. researchgate.net Another method involves post-polymerization modification, where a pre-existing polymer with reactive sites is chemically altered to attach the 4-phenyloctane group. "Click chemistry" reactions, for example, offer an efficient route to functionalize polymers with various side chains. drexel.edu

The presence of the octyl chain generally enhances the solubility of the resulting polymers in common organic solvents, which is a crucial factor for processability and material fabrication. rsc.org Furthermore, the aliphatic chain can act as an internal plasticizer, increasing the flexibility of the polymer and lowering its glass transition temperature.

The optical and electrical properties of polymers are highly dependent on their molecular structure. fiveable.mefiveable.me The introduction of a 4-phenyloctane moiety can systematically tune these characteristics.

Electrical Properties: Most hydrocarbon-based polymers, including those with 4-phenyloctane groups, are electrical insulators. fiveable.meyoutube.com They possess high resistivity and low dielectric constants, making them suitable for applications in electrical insulation and as dielectric materials in capacitors. The nonpolar nature of both the phenyl and octyl components limits the movement of charge carriers. The conductivity of such polymers is typically in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹. nih.gov To impart conductivity, these polymers would need to be doped or blended with conductive fillers like carbon nanotubes or conductive polymers such as polyaniline. nih.govspecialchem.com In such composites, the 4-phenyloctane side chains could influence the dispersion of the conductive filler within the polymer matrix, thereby affecting the final conductivity of the material. youtube.commdpi.com

Below is a table summarizing the expected influence of the 4-phenyloctane moiety on polymer properties.

PropertyInfluence of Phenyl GroupInfluence of Octyl ChainExpected Polymer Characteristic
Refractive Index High contributionLow contributionHigh
UV Absorption Strong absorptionNegligibleHigh
Solubility Contributes to solubility in aromatic solventsEnhances solubility in nonpolar organic solventsGood solubility in common organic solvents
Glass Transition (Tg) Increases Tg (rigidity)Decreases Tg (flexibility)Moderate, tunable by copolymerization
Electrical Conductivity InsulatingInsulatingVery low (insulator)
Dielectric Constant ModerateLowLow to moderate

Ligand Design in Transition Metal Catalysis

In transition metal catalysis, ligands are crucial molecules that bind to the metal center and modulate its reactivity, selectivity, and stability. mdpi.com The design of ligands with specific steric and electronic properties is a key aspect of developing efficient catalysts for both homogeneous and heterogeneous systems. mdpi.comnih.gov

Derivatives of 4-phenyloctane can be functionalized to act as effective ligands for transition metals. A common strategy is to introduce a coordinating group, such as a phosphine (B1218219) (e.g., diphenylphosphino), an N-heterocyclic carbene (NHC), or a pyridine (B92270), onto the phenyl ring. mdpi.comchiba-u.jp The resulting ligand combines the electronic characteristics of the coordinating group with the steric bulk of the 4-phenyloctyl substituent.

In Homogeneous Catalysis, where the catalyst is dissolved in the reaction medium, such ligands can be used to create soluble metal complexes. nih.govmdpi.comdtu.dk For example, a palladium complex bearing a 4-phenyloctyl-substituted phosphine ligand could be used in cross-coupling reactions. The long octyl chain would enhance the catalyst's solubility in nonpolar organic solvents, which are often used for these reactions. Pincer-type ligands, which bind to the metal center via three points, can also incorporate this moiety to enhance stability and control the catalytic environment. mdpi.com

In Heterogeneous Catalysis, where the catalyst is in a different phase from the reactants, the 4-phenyloctane moiety can be used to anchor a catalytic complex to a solid support. nih.govrsc.org For instance, the ligand could be immobilized on the surface of silica (B1680970) or a porous polymer. rsc.org Alternatively, single-atom catalysts (SACs), where individual metal atoms are stabilized on a support, can be activated by the addition of ligands. nih.gov A 4-phenyloctyl-functionalized ligand could be used to tune the electronic environment and accessibility of the metal atom, thereby enhancing its catalytic performance in reactions like cross-coupling. nih.gov

The performance of a catalyst is governed by a delicate balance of the steric and electronic effects imparted by its ligands. nih.govresearchgate.netrsc.org

Electronic Properties: The 4-phenyloctyl group influences the electronic properties of the metal center. The phenyl ring can participate in π-interactions, while the octyl chain is a weak σ-electron donor. This electron-donating character increases the electron density on the metal center. An electron-rich metal is generally more reactive in oxidative addition steps, which is often the rate-determining step in cross-coupling reactions. chemrxiv.org However, the electronic effect of the alkyl chain is relatively modest compared to other functional groups, allowing for fine-tuning of the metal's reactivity without drastic changes. researchgate.net This balance allows for the optimization of catalytic activity for specific transformations. msu.edu

The table below summarizes the expected effects of a 4-phenyloctyl-derived ligand on catalytic processes.

Catalytic ParameterInfluence of Steric Bulk (Octyl Chain)Influence of Electronic Properties (Alkylphenyl Group)
Activity Can increase turnover by promoting reductive elimination.Can increase activity by promoting oxidative addition.
Selectivity Can enhance chemo-, regio-, and enantioselectivity by controlling substrate approach.Can influence selectivity by modifying the electronic nature of the active site.
Stability Can protect the metal center from deactivation pathways like dimerization.Can stabilize the metal center in various oxidation states.
Solubility Increases solubility of the catalytic complex in nonpolar solvents.Minor effect on solubility.

Structural Optimization in Molecular Design

The 4-phenyloctane scaffold is a valuable building block in molecular design, where specific structural features are required to achieve a desired function. The combination of a rigid aromatic platform with a flexible aliphatic tail allows for the creation of molecules with amphiphilic character, steric bulk, and defined spatial arrangements.

In the field of medicinal chemistry and drug discovery, the optimization of a lead compound often involves modifying its structure to improve properties like binding affinity, selectivity, and pharmacokinetic profile. nih.gov The 4-phenyloctane group can be incorporated into a drug candidate to occupy a hydrophobic pocket in a target protein. The flexible octyl chain can adopt various conformations to maximize favorable van der Waals interactions, while the phenyl ring can engage in π-stacking or other interactions. This approach is part of quantitative structure-activity relationship (QSAR) studies, where molecular descriptors are used to predict biological activity. nih.gov

In materials science, this motif is useful for designing liquid crystals or self-assembling systems. The rigid phenyl core can act as a mesogen, while the flexible octyl tails promote fluidity and influence the type of liquid crystalline phase formed (e.g., nematic, smectic). Similarly, in the design of organic semiconductors or functional dyes, the alkyl chains are often used to enhance solubility and promote favorable molecular packing in the solid state, which is critical for efficient charge transport or optical performance. The strategic placement of such groups is a key element in the bottom-up design of functional molecular materials. nih.gov

Investigation of 4-Phenyl-Octane as a Chemical Motif for Enhancing Molecular Properties (e.g., solubility, stability)

The 4-phenyl-octane motif, which consists of a phenyl group attached to the fourth carbon of an octane (B31449) chain, is a significant structural unit in organic chemistry. While specific research focusing solely on 4-phenyl-octane as a functional motif is limited, the broader class of long-chain alkylbenzenes has been studied, providing insights into how this structural unit can enhance the properties of larger molecules. The interplay between the hydrophobic alkyl chain and the aromatic phenyl group governs the motif's contribution to properties such as solubility and stability.

The introduction of an alkylphenyl motif, such as 4-phenyl-octane, into a molecular structure primarily enhances its lipophilicity. The long, nonpolar octyl chain increases the van der Waals interactions with nonpolar organic solvents, thereby improving solubility in such media. This is a crucial consideration in the design of materials for applications like organic electronics, where solution-processability is key. The solubility of organic semiconductors, for example, is closely related to the length and structure of substituted alkyl chains. Generally, increasing the length of the alkyl chain improves solubility in organic solvents. However, very long chains can sometimes lead to decreased solubility due to increased intermolecular packing forces in the solid state.

The stability of a molecule can also be influenced by the presence of a 4-phenyl-octane motif. The phenyl group itself is inherently stable due to its aromaticity, resisting both oxidation and reduction. The saturated octane chain is also relatively inert, lacking the reactive sites of unsaturated or functionalized chains. This combination lends chemical stability to molecules incorporating this motif. Thermodynamically, the C-C and C-H bonds of the alkyl chain and the robust nature of the benzene (B151609) ring contribute to a high activation energy for decomposition.

While detailed experimental data on 4-phenyl-octane is not abundant, physical properties of its isomers, such as 1-phenyloctane and 2-phenyloctane (B13413545), offer valuable comparative insights into this class of compounds. These properties are critical in predicting the behavior of the 4-phenyl-octane motif within a larger molecular system.

Property1-Phenyloctane2-Phenyloctane4-Phenyloctane (Predicted/Typical)
Molecular Weight (g/mol)190.32190.32190.32
Boiling Point (°C)261-263 ~260-262~255-260
Melting Point (°C)-36 N/AN/A
Density (g/mL at 25°C)0.858 ~0.855~0.855

Data for 1-phenyloctane and 2-phenyloctane are from experimental sources. nih.gov Properties for 4-phenyloctane are estimated based on trends observed in isomeric alkylbenzenes.

Design of Chemically Robust Motifs for Molecular Systems

The design of chemically robust motifs is a cornerstone of developing advanced materials and catalysts that can withstand harsh operational conditions. A robust motif is one that maintains its structural and functional integrity in the presence of chemical stressors such as acids, bases, oxidants, and reductants, as well as under thermal and photolytic stress. The 4-phenyl-octane structure incorporates several features that contribute to its robustness, making it an attractive component for designing durable molecular systems.

The primary contributors to the robustness of the 4-phenyl-octane motif are:

Aromatic Stability: The phenyl group is a classic example of a highly stable chemical entity due to the delocalization of its π-electrons. This aromatic stabilization means it is less susceptible to many chemical reactions that affect non-aromatic systems.

Saturated Alkyl Chain: The octane chain is a saturated hydrocarbon, meaning it lacks double or triple bonds which are often sites of chemical reactivity (e.g., oxidation, addition reactions). The C-C and C-H single bonds are strong and generally non-reactive under mild conditions.

Steric Hindrance: The branched nature of the 4-phenyl-octane group, with the phenyl ring attached to an internal carbon of the octane chain, can provide steric shielding to a connected functional group. This bulk can physically block the approach of reactive species, thereby protecting a more sensitive part of the molecule from degradation.

Hydrophobicity: The largely nonpolar nature of the motif can repel aqueous reagents, including acidic and basic solutions, which can be beneficial in preventing hydrolysis or other water-mediated degradation pathways in certain applications.

In the context of materials science, particularly in the development of robust organic polymers or metal-organic frameworks (MOFs), the principles of chemical stability are paramount. For instance, studies on the robustness of MOFs have systematically evaluated their stability against a wide array of chemical reagents. While not specifically testing the 4-phenyl-octane motif, these studies highlight that frameworks built from chemically stable organic linkers, such as those containing robust aromatic and aliphatic groups, tend to exhibit greater durability. The design principles learned from these studies can be applied to the selection of motifs like 4-phenyl-octane when engineering new, resilient materials. The combination of a stable aromatic ring and a non-reactive alkyl chain makes the 4-phenyl-octane moiety a prime candidate for incorporation into molecular systems where chemical robustness is a critical requirement.

Q & A

Basic Research Questions

Q. What standardized experimental methods are used to determine the Research Octane Number (RON) and Motor Octane Number (MON) for 4-phenyl-octane?

  • Methodological Answer : The RON and MON of 4-phenyl-octane are typically measured using a single-cylinder, variable-compression-ratio test engine under controlled conditions. For RON, the ASTM D2699 protocol specifies testing at 600 RPM and an intake temperature of 52°C, while MON (ASTM D2700) involves higher engine speeds (900 RPM) and elevated mixture temperatures (149°C). These protocols account for fuel behavior under different combustion stresses . Structural analysis of 4-phenyl-octane (e.g., branching, aromatic substitution) should be correlated with knock resistance data to interpret deviations from linear alkane benchmarks .

Q. How does the phenyl substituent in 4-phenyl-octane influence its octane number compared to unsubstituted octane isomers?

  • Methodological Answer : The phenyl group introduces steric hindrance and alters electron density, which can delay autoignition and improve knock resistance. Comparative studies require synthesizing 4-phenyl-octane and testing it alongside n-octane and iso-octane in standardized engines. Gas chromatography (GC) and mass spectrometry (MS) are critical for verifying purity and structural integrity before combustion trials. Data should be normalized to account for differences in volatility and heat of vaporization .

Advanced Research Questions

Q. How can researchers resolve contradictions between RON and MON values for 4-phenyl-octane in pre-chamber combustion systems?

  • Methodological Answer : Discrepancies often arise from fuel reactivity under varying pressure-temperature profiles. Advanced diagnostics like high-speed schlieren imaging and in-cylinder pressure transducers can map knock onset. The "knock length" parameter, which quantifies the spatial propagation of autoignition waves, provides a mechanistic explanation for divergent RON/MON behavior in aromatic hydrocarbons . For 4-phenyl-octane, kinetic modeling (e.g., using CHEMKIN with detailed combustion mechanisms) is recommended to reconcile experimental and computational data .

Q. What computational approaches are validated for predicting the octane sensitivity (RON-MON) of 4-phenyl-octane in surrogate fuel blends?

  • Methodological Answer : Machine learning models trained on historical octane databases (e.g., NREL’s Fuel Property Database) can predict sensitivity. Input features should include molecular descriptors (e.g., branching index, H/C ratio) and spectral data (FTIR, NMR). The Advanced Fuel Ignition Delay Analyzer (AFIDA) platform enables rapid validation of predictions by correlating ignition delay times with octane sensitivity .

Q. What experimental protocols ensure reproducibility in synthesizing and characterizing 4-phenyl-octane for combustion studies?

  • Methodological Answer : Synthesis via Friedel-Crafts alkylation of benzene with 1-bromo-octane requires strict control of Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures. Post-synthesis purification (e.g., column chromatography) must be validated using GC-MS and ¹H/¹³C NMR. For combustion studies, report detailed conditions (e.g., equivalence ratio, compression ratio) per the Beilstein Journal’s guidelines to enable replication .

Q. How can researchers statistically analyze variability in octane number measurements across different laboratories?

  • Methodological Answer : Interlaboratory studies should follow ASTM E691 for precision estimation. For 4-phenyl-octane, ANOVA can identify systematic errors (e.g., fuel aging, sensor calibration drift). Data normalization to certified reference fuels (e.g., n-heptane/iso-octane blends) minimizes instrument-specific biases .

Methodological Best Practices

Q. What spectroscopic techniques are most effective for characterizing 4-phenyl-octane’s combustion intermediates?

  • Methodological Answer : Tunable diode laser absorption spectroscopy (TDLAS) and laser-induced fluorescence (LIF) can track intermediate species (e.g., OH radicals, formaldehyde) in situ. For post-combustion analysis, gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) identifies aromatic oxidation products .

Q. How should researchers validate experimental setups for measuring 4-phenyl-octane’s autoignition kinetics?

  • Methodological Answer : Calibrate shock tubes or rapid compression machines (RCMs) using primary reference fuels (PRFs). For 4-phenyl-octane, compare ignition delay times against literature data for toluene or ethylbenzene to benchmark aromatic hydrocarbon behavior. Report uncertainty budgets for temperature (±5 K) and pressure (±0.1 bar) .

Data Reporting Guidelines

  • Structural Data : Include ¹H/¹³C NMR shifts, IR absorption bands, and GC retention indices in supplementary materials .
  • Combustion Data : Tabulate RON/MON values, ignition delays, and emission profiles (CO, NOₓ) with error margins. Use the Fuel journal’s template for kinetic modeling results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.